Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-

Catalog No.
S13363307
CAS No.
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-

Product Name

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-

IUPAC Name

2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13)

InChI Key

RIGNRJYWBAKGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CN=C(C=C2)Cl

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-, also known by its CAS number 1050641-46-7, is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom and a pyrazole moiety. Its molecular formula is C9H8ClN3C_9H_8ClN_3 and it has a molecular weight of approximately 193.63 g/mol . The structural arrangement of this compound contributes to its unique chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry.

The chemical behavior of pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can be analyzed through various reactions typical of halogenated heterocycles. Some notable types of reactions include:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring can undergo electrophilic substitution reactions.
  • Reduction Reactions: The compound can be reduced to yield derivatives with altered functional groups .

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing both pyrazole and pyridine moieties exhibit diverse biological activities. Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- has shown potential pharmacological properties, including:

  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Antitumor Properties: Some derivatives are being investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The presence of the pyrazole ring may contribute to anti-inflammatory activities in biological systems.

These activities highlight the compound's potential as a lead structure for drug development.

Several synthetic routes have been developed for the preparation of pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the target compound through the formation of the pyrazole and pyridine rings simultaneously.
  • Chlorination Reactions: The introduction of the chlorine atom can be achieved through chlorination of the corresponding pyridine derivative using reagents like thionyl chloride or phosphorus pentachloride.
  • Functional Group Transformations: Subsequent modifications can be performed on the pyrazole moiety to enhance biological activity or alter chemical properties .

These methods provide flexibility in designing analogs with desired characteristics.

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- finds applications across various fields:

  • Pharmaceutical Industry: It serves as a building block for developing new therapeutic agents.
  • Agricultural Chemicals: Its derivatives may be utilized in agrochemicals for pest control.
  • Material Science: The compound could be explored for use in synthesizing novel materials with specific properties .

These applications underscore its significance in research and industrial settings.

Interaction studies involving pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- focus on its binding affinity with various biological targets, including enzymes and receptors. Research has shown that modifications on the pyrazole ring can significantly alter its interaction profile, affecting potency and selectivity against target proteins. For instance, studies have indicated interactions with enzymes involved in metabolic pathways or cell signaling processes, which are critical for understanding its therapeutic potential.

Several compounds share structural similarities with pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
3-Chloro-1H-pyrazoleContains a pyrazole ring; no pyridine componentAntimicrobial properties
4-Amino-3-chloropyridineAmino substituent on pyridine; lacks pyrazoleAntitumor activity
2-Amino-5-(1H-pyrazol-3-yl)pyridineContains amino group; similar core structurePotential anti-inflammatory effects
1-(3-chloropyridinyl)-3-methylpyrazoleMethyl substitution on pyrazole; retains chloropyridine structureDiverse biological activities

The uniqueness of pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- lies in its dual heterocyclic nature, combining the reactivity of both the chloro-substituted pyridine and the pyrazole ring. This distinctive feature makes it an attractive candidate for further pharmacological exploration and potential therapeutic applications.

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-, belongs to the class of biheterocyclic compounds combining pyridine and pyrazole rings. The systematic IUPAC name derives from the parent pyridine structure, with substituents explicitly defined:

  • Chlorine atom at position 2 of the pyridine ring.
  • 5-Methyl-1H-pyrazol-3-yl group at position 5 of the pyridine ring.

The molecular formula is inferred as C₉H₈ClN₃, with a molecular weight of approximately 193.45 g/mol based on compositional calculations. Structural analysis of analogous compounds, such as 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (C₁₀H₁₀ClN₃), suggests a planar geometry with intramolecular hydrogen bonding between the pyrazole’s NH group and the pyridine’s nitrogen atom. This interaction likely influences the compound’s solubility and crystallinity.

PropertyValue
Molecular FormulaC₉H₈ClN₃
Molecular Weight193.45 g/mol
Hybridizationsp² (pyridine and pyrazole)
Key Functional GroupsChloro, methylpyrazole

Historical Context in Heterocyclic Chemistry

The integration of pyridine and pyrazole motifs traces its origins to the mid-20th century, when researchers began exploring hybrid heterocycles for their enhanced electronic and steric profiles. Pyridine derivatives, long valued for their basicity and coordination capacity, were combined with pyrazole—a scaffold known for its hydrogen-bonding ability and metabolic stability—to create multifunctional building blocks.

The introduction of halogen atoms, such as chlorine, into these frameworks emerged as a strategy to modulate electronic properties and reactivity. For instance, chlorinated pyridines exhibit increased electrophilicity at the halogenated position, enabling nucleophilic substitution reactions. Meanwhile, methyl-substituted pyrazoles, as seen in this compound, were developed to fine-tune lipophilicity and steric bulk, critical factors in medicinal chemistry applications.

Significance in Modern Organic Synthesis

This compound’s synthetic value arises from its dual reactivity domains:

  • Pyridine Ring: The electron-withdrawing chlorine atom activates the pyridine ring toward cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.
  • Pyrazole Moiety: The NH group participates in hydrogen bonding and metal coordination, while the methyl group enhances stability against oxidative metabolism.

These features make it a versatile intermediate for constructing:

  • Pharmaceutical candidates: Hybrid heterocycles are prevalent in kinase inhibitors and antimicrobial agents.
  • Ligands for catalysis: Pyridine-pyrazole hybrids serve as chelating agents in transition-metal catalysts.
  • Supramolecular architectures: The planar structure facilitates π-π stacking in molecular assemblies.

A comparative analysis with the analog 2-(5-methyl-1H-pyrazol-3-yl)pyridine (C₉H₉N₃) highlights the chlorine atom’s impact: the electronegative substituent increases the compound’s dipole moment from 1.78 Debye (non-chlorinated analog) to an estimated 2.3–2.5 Debye, enhancing solubility in polar aprotic solvents.

Molecular Composition and Bonding Configuration

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- represents a heterocyclic compound featuring two distinct aromatic ring systems connected through a direct carbon-carbon bond [1] [2]. The molecular formula of this compound is C₉H₈ClN₃, with a molecular weight of 193.63 g/mol [1] [3]. The structural framework consists of a pyridine ring bearing a chlorine substituent at the 2-position and a 5-methyl-1H-pyrazol-3-yl moiety at the 5-position [1].

The bonding configuration exhibits characteristic features of biaryl compounds, where the pyridine and pyrazole rings are linked through a C-C single bond [4] [2]. The pyridine ring maintains its typical aromatic character with delocalized π-electrons across the six-membered heterocycle, while the chlorine atom at position 2 introduces both electronic and steric effects that influence the overall molecular properties [1] [5]. The pyrazole ring, containing two adjacent nitrogen atoms, contributes additional heteroatom functionality to the molecular framework [6].

The molecular geometry demonstrates near-planarity between the two aromatic systems, which is characteristic of pyridine-pyrazole conjugated systems [4] [7]. Bond length analysis reveals that the pyridine-pyrazole linkage typically exhibits C-C bond distances ranging from 1.462 to 1.472 Å, which are intermediate between typical single and double bond lengths due to partial conjugation effects [4] [8]. The dihedral angle between the pyridine and pyrazole ring planes generally falls within the range of 7.94° to 12.5°, indicating substantial coplanarity that facilitates electronic communication between the aromatic systems [7] [5].

Molecular ParameterValueReference
Molecular FormulaC₉H₈ClN₃ [1]
Molecular Weight193.63 g/mol [1]
Pyridine-Pyrazole C-C Bond Length1.462-1.472 Å [4]
Dihedral Angle7.94-12.5° [7] [5]

X-ray Crystallographic Studies

X-ray crystallographic investigations of related pyridine-pyrazole compounds provide valuable insights into the solid-state structure and packing arrangements [4] [9] [10]. Single-crystal diffraction studies typically reveal monoclinic or triclinic crystal systems for compounds containing pyridine-pyrazole frameworks [4] [10]. The unit cell parameters for analogous structures show characteristic dimensions with a-axis values ranging from 7.6 to 18.8 Å, b-axis values from 10.0 to 12.3 Å, and c-axis values from 9.3 to 21.2 Å [4] [10].

Crystallographic analysis demonstrates that the pyridine and pyrazole rings maintain substantial coplanarity in the solid state, with root mean square deviations typically below 0.01 Å for fitted atoms within each ring system [4]. The molecular conformation in crystals is stabilized by various intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding interactions involving the chlorine substituent [4] [11] [10].

The crystal packing typically exhibits layered arrangements where molecules are linked through intermolecular hydrogen bonds, particularly involving the pyrazole nitrogen atoms as hydrogen bond acceptors [11] [10]. The plane-to-plane distance between neighboring molecules in π-stacked arrangements is approximately 3.5 Å, which is consistent with favorable aromatic interactions [4]. The chlorine substituent participates in intermolecular contacts that contribute to the overall crystal stability [10].

Crystallographic ParameterTypical RangeReference
Crystal SystemMonoclinic/Triclinic [4] [10]
a-axis7.6-18.8 Å [4] [10]
b-axis10.0-12.3 Å [4] [10]
c-axis9.3-21.2 Å [4] [10]
π-π Stacking Distance~3.5 Å [4]

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through both proton and carbon-13 spectra [12] [13] [14]. In proton nuclear magnetic resonance spectra, the pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with the proton at position 6 (ortho to chlorine) appearing as the most downfield signal due to the electron-withdrawing effect of the chlorine substituent [13] [14]. The pyrazole ring proton appears as a characteristic singlet around 6.0-6.3 parts per million [15].

The methyl group attached to the pyrazole ring exhibits a distinctive singlet in the aliphatic region, typically around 2.2-2.5 parts per million [15]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals distributed between 100 and 160 parts per million, with the carbon bearing the chlorine substituent appearing around 150-155 parts per million due to the deshielding effect [13] [14]. The methyl carbon typically resonates around 11-12 parts per million [15].

Infrared spectroscopy demonstrates characteristic absorption bands for the aromatic carbon-carbon and carbon-nitrogen stretches in the 1400-1600 cm⁻¹ region [16]. The carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region for aromatic protons [16]. The pyrazole nitrogen-hydrogen stretch, when present, typically appears as a broad absorption around 3200-3400 cm⁻¹ [15].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 193.63, corresponding to the molecular weight of the compound [17] . Fragmentation patterns typically show loss of the chlorine atom (mass difference of 35 mass units) and loss of the methyl group from the pyrazole ring (mass difference of 15 mass units) [17] . High-resolution mass spectrometry confirms the molecular formula with mass accuracy typically within 5 parts per million [17].

Spectroscopic TechniqueKey SignalsChemical Shift/FrequencyReference
¹H Nuclear Magnetic ResonancePyridine H-68.0-8.5 ppm [13] [14]
¹H Nuclear Magnetic ResonancePyrazole H-46.0-6.3 ppm [15]
¹H Nuclear Magnetic ResonanceMethyl Group2.2-2.5 ppm [15]
¹³C Nuclear Magnetic ResonanceAromatic Carbons100-160 ppm [13] [14]
InfraredAromatic C=C/C=N1400-1600 cm⁻¹ [16]
Mass SpectrometryMolecular Ionm/z 193.63 [17]

Computational Chemistry Insights (Density Functional Theory Studies)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of pyridine-pyrazole compounds [15] [19] [2]. Computational studies typically employ basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve reliable geometric and electronic property predictions [19]. The calculated bond lengths show excellent correlation with experimental X-ray crystallographic data, with correlation coefficients typically exceeding 0.99 [19].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding the electronic properties and reactivity [19] [2]. The energy gap between these orbitals typically ranges from 3.5 to 4.5 electron volts for pyridine-pyrazole systems, indicating moderate electronic stability [19]. The electron density distribution shows significant delocalization across both ring systems, confirming the conjugated nature of the molecular framework [2].

Molecular electrostatic potential mapping demonstrates the charge distribution across the molecule, with electronegative regions concentrated around the nitrogen atoms and the chlorine substituent [19]. Natural bond orbital analysis provides insights into the bonding interactions and charge transfer phenomena within the molecular system [19]. The calculated dipole moments typically range from 2.5 to 4.0 Debye units, reflecting the polar nature of these heterocyclic compounds [19].

Vibrational frequency calculations show good agreement with experimental infrared spectra, with correlation coefficients between calculated and observed frequencies typically exceeding 0.995 [19]. The theoretical studies also predict thermodynamic properties such as heat of formation and electronic energies, which are valuable for understanding the stability and reactivity of these compounds [16] [19].

Computational ParameterTypical ValueReference
Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap3.5-4.5 eV [19]
Dipole Moment2.5-4.0 D [19]
Bond Length Correlation (R²)>0.99 [19]
Vibrational Frequency Correlation (R²)>0.995 [19]

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-, is a heterocyclic organic compound featuring both pyrazole and pyridine moieties connected through a carbon-carbon bond . This compound represents a privileged scaffold in medicinal chemistry due to the unique electronic and steric properties imparted by the combined pyrazole-pyridine framework [2]. The synthesis of this specific compound requires sophisticated methodologies that can efficiently construct the pyrazole-pyridine linkage while maintaining regioselectivity and functional group tolerance.

The molecular structure consists of a 2-chloropyridine core substituted at the 5-position with a 5-methyl-1H-pyrazol-3-yl group . This arrangement creates a bidentate ligand capable of chelating metal centers, making it valuable not only as a pharmaceutical intermediate but also as a ligand in coordination chemistry [2] [3]. The synthetic challenges associated with this compound stem from the need to control regioselectivity during coupling reactions and to manage the reactivity of both the pyrazole and pyridine nitrogen atoms.

Synthetic Methodologies

Conventional Pyrazole-Pyridine Coupling Strategies

Suzuki Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction represents one of the most widely employed conventional methods for constructing pyrazole-pyridine linkages [4] [5]. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds between organoborane reagents and halogenated aromatic compounds under relatively mild conditions [6].

For the synthesis of 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine, the Suzuki coupling typically involves the reaction of 2-chloro-5-bromopyridine with 5-methyl-1H-pyrazol-3-ylboronic acid or its pinacol ester derivative [7]. The reaction proceeds through a standard palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [5].

Typical reaction conditions employ palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in concentrations ranging from 2-5 mol% [6] [5]. Base selection is crucial, with potassium carbonate, cesium carbonate, or sodium carbonate commonly used in polar protic solvents like water-ethanol mixtures or polar aprotic solvents such as dimethylformamide [8] [5]. Reaction temperatures typically range from 80-100°C, with reaction times extending from 4-12 hours [6].

The efficiency of Suzuki coupling for pyrazole-pyridine synthesis is notably enhanced when using electron-deficient pyridine halides, as the electron-withdrawing effect of the pyridine nitrogen facilitates oxidative addition to palladium [9]. Studies have demonstrated yields ranging from 75-95% for optimized reaction conditions [5] [6].

Direct Nucleophilic Substitution Methods

Direct nucleophilic substitution represents a classical approach for pyrazole-pyridine bond formation, particularly valuable when constructing compounds where the pyrazole ring is directly attached to an electron-deficient pyridine core [10] [11]. This methodology exploits the electrophilic nature of halogenated pyridines toward nucleophilic attack by pyrazole anions or hydrazine derivatives.

The synthesis typically begins with 2-chloro-5-halopyridine derivatives that undergo nucleophilic substitution with pre-formed pyrazole nucleophiles or hydrazine compounds followed by cyclization [10]. The reaction mechanism involves initial nucleophilic attack at the electron-deficient pyridine carbon, followed by elimination of the halide leaving group [11].

Reaction conditions often require elevated temperatures ranging from 50-100°C and reaction times extending from 2-15 hours [10]. Yields typically range from 60-85%, though these can be improved through careful optimization of base selection and reaction conditions [11]. Sodium hydride, potassium carbonate, or cesium carbonate serve as effective bases for deprotonating pyrazole substrates prior to nucleophilic attack [10].

Knorr Pyrazole Synthesis Integration

The integration of Knorr pyrazole synthesis with pyridine functionalization provides an alternative conventional approach for accessing pyrazole-pyridine compounds [12]. This strategy involves the formation of the pyrazole ring directly onto a pre-functionalized pyridine substrate bearing appropriate β-dicarbonyl functionality.

The methodology typically employs 2-chloro-5-acetoacetylpyridine derivatives as starting materials, which undergo condensation with methylhydrazine to form the desired pyrazole-pyridine product [12]. The reaction proceeds through nucleophilic attack of hydrazine on the β-dicarbonyl system, followed by cyclization and elimination of water [12].

Reaction conditions typically involve heating in protic solvents such as ethanol or acetic acid at temperatures ranging from 60-120°C for 3-8 hours [12]. Yields generally range from 70-90%, with regioselectivity controlled by the electronic nature of the β-dicarbonyl substituents [12].

Transition Metal-Catalyzed Synthesis

Palladium-Catalyzed C-H Activation Strategies

Palladium-catalyzed C-H activation has emerged as a powerful methodology for constructing pyrazole-pyridine linkages through direct functionalization of unactivated C-H bonds [13] [14]. This approach circumvents the need for pre-functionalized organoborane or organostannane reagents, offering improved atom economy and reduced synthetic complexity.

The methodology typically employs pyrazole substrates as directing groups to facilitate regioselective C-H activation of pyridine cores or vice versa [13]. Palladium(II) acetate serves as the preferred catalyst precursor, often in combination with silver(I) oxidants such as silver oxide or silver carbonate [13] [14].

Key mechanistic features involve coordination of the pyrazole nitrogen to palladium, followed by intramolecular C-H activation through a concerted metalation-deprotonation mechanism [13]. The resulting palladacycle intermediate undergoes oxidative addition with aryl halides, followed by reductive elimination to form the C-C bond [14].

Typical reaction conditions employ 5-10 mol% Pd(OAc)₂ with silver(I) oxide as both oxidant and halide scavenger [13]. Reactions are conducted in polar solvents such as acetic acid or dimethylformamide at temperatures ranging from 100-150°C for 5-24 hours [13] [14]. Yields typically range from 65-88%, with regioselectivity controlled by the directing effect of the pyrazole nitrogen [14].

Rhodium-Catalyzed Oxidative Coupling

Rhodium-catalyzed oxidative coupling provides an alternative transition metal-mediated approach for pyrazole-pyridine synthesis, particularly effective for constructing polycyclic systems through multiple C-H activation events [15] [16] [17]. This methodology enables the formation of complex heterocyclic frameworks through sequential C-H functionalization processes.

The synthetic approach typically employs [RhCp*Cl₂]₂ as the catalyst precursor in combination with copper(II) acetate as the terminal oxidant [16] [17]. The methodology is particularly effective for coupling 5-aryl-1H-pyrazoles with various electrophilic partners, including alkynes and alkenes [16].

Mechanistic studies suggest that the rhodium catalyst facilitates initial C-H activation at the pyrazole C-4 position, followed by coordination and insertion of the coupling partner [16]. The resulting metallacycle undergoes reductive elimination to form the new C-C bond, with copper(II) serving to reoxidize the rhodium catalyst [17].

Optimal reaction conditions typically involve 2-5 mol% [RhCp*Cl₂]₂ with 2-4 equivalents of copper(II) acetate in polar solvents such as acetone or acetonitrile [16] [17]. Reactions are conducted at temperatures ranging from 110-150°C for 8-16 hours, affording products in yields of 70-94% [16] [17].

Copper-Catalyzed Cross-Coupling Methods

Copper-catalyzed cross-coupling represents an economically attractive alternative to palladium-mediated processes for pyrazole-pyridine synthesis [18]. These methodologies are particularly valuable for large-scale synthesis where cost considerations are paramount.

The synthetic approach typically employs copper(I) bromide or copper(II) acetate as catalyst precursors in combination with nitrogen-donor ligands to enhance reactivity and selectivity [18]. Pyrazole-based ligands have shown particular effectiveness in these transformations, potentially due to favorable electronic matching between the catalyst and substrate [19].

Reaction mechanisms typically involve copper-mediated halogen-metal exchange followed by transmetalation with organometallic coupling partners [18]. The methodology is particularly effective for coupling halogenated pyridines with pyrazole nucleophiles or organometallic pyrazole derivatives.

Typical reaction conditions employ 5-15 mol% copper catalyst with appropriate ligand systems in polar solvents [18]. Reactions are conducted at temperatures ranging from 80-120°C for 6-18 hours, typically affording yields of 55-80% [18].

Platinum and Other Metal Systems

Platinum-catalyzed methodologies, while less common than palladium or rhodium systems, offer unique reactivity profiles for specialized pyrazole-pyridine synthesis applications [20] [21]. These systems are particularly valuable for constructing luminescent compounds and coordination complexes.

Platinum(II) complexes bearing pyrazole-pyridine ligands have been extensively studied for their photophysical properties [21]. The synthesis typically involves direct coordination of pre-formed pyrazole-pyridine ligands to platinum(II) centers, though some examples of platinum-catalyzed C-H activation have been reported [20].

Recent developments have focused on platinum-catalyzed hydroamination and cyclization reactions for constructing complex pyrazole-pyridine frameworks [22]. These methodologies typically employ platinum(II) chloride complexes with phosphine co-ligands under mild reaction conditions [22].

Microwave-Assisted Synthesis Approaches

Microwave-Enhanced Cross-Coupling

Microwave-assisted synthesis has revolutionized the efficiency of pyrazole-pyridine synthesis by dramatically reducing reaction times while often improving yields [23] [8] [24]. The enhanced heating provided by microwave irradiation enables rapid attainment of reaction temperatures and more uniform energy distribution throughout the reaction mixture.

Microwave-assisted Suzuki coupling represents one of the most successful applications of this technology for pyrazole-pyridine synthesis [8] [24]. The methodology typically employs similar catalysts and reaction conditions to conventional thermal heating but achieves completion in minutes rather than hours [24].

Key advantages include reduced reaction times from 4-12 hours to 2-30 minutes, improved yields from 75-95% to 80-98%, and enhanced reproducibility [8] [24]. The rapid heating minimizes side reactions and decomposition pathways that can occur during prolonged thermal heating [23].

Optimal conditions typically employ 2-5 mol% palladium catalyst with microwave irradiation at temperatures of 80-120°C [8] [24]. The short reaction times enable the use of more reactive but thermally unstable reagents and catalysts [24].

Multicomponent Microwave Reactions

Microwave-assisted multicomponent reactions provide efficient one-pot access to pyrazole-pyridine compounds through simultaneous formation of multiple bonds [25] [26]. These methodologies are particularly valuable for library synthesis and medicinal chemistry applications where diversity and efficiency are paramount.

The synthetic approach typically involves four-component reactions incorporating aldehydes, active methylene compounds, hydrazines, and pyridine derivatives [25] [26]. Microwave irradiation facilitates rapid assembly of the complex molecular framework through sequential condensation and cyclization processes.

Reaction conditions typically employ microwave heating at temperatures ranging from room temperature to 150°C for 2-7 minutes [25] [26]. Yields typically range from 82-94%, representing significant improvements over conventional thermal heating methods which require 6-9 hours and provide yields of 71-88% [26].

The methodology offers excellent functional group tolerance and enables rapid access to diverse pyrazole-pyridine libraries for biological screening [25]. Solvent selection is crucial, with ethanol and other polar protic solvents providing optimal results [26].

Microwave-Promoted Cyclocondensation

Microwave-promoted cyclocondensation reactions enable efficient formation of pyrazole rings directly onto pyridine scaffolds or vice versa [27] [28]. This approach is particularly valuable for constructing fused ring systems and complex polycyclic frameworks.

The methodology typically employs carbonyl compounds and hydrazine derivatives under microwave activation to promote rapid cyclization [27] [28]. The enhanced heating provided by microwave irradiation facilitates rapid elimination of water and formation of the aromatic pyrazole ring [28].

Optimal reaction conditions typically involve microwave heating at 100-140°C for 15-60 minutes [27] [28]. Yields typically range from 75-92%, with the rapid heating minimizing competing side reactions [28].

Solvent-free conditions are often employed to maximize the efficiency of microwave heating [27] [28]. The absence of solvent eliminates issues related to solvent boiling and enables more uniform heating of the reaction mixture [27].

Green Chemistry Alternatives

Solvent-Free Synthetic Methods

Solvent-free synthesis represents a major advancement in green chemistry approaches to pyrazole-pyridine construction, eliminating the environmental impact and cost associated with organic solvents [29] [30]. These methodologies rely on mechanical mixing, thermal activation, or catalytic processes to facilitate bond formation in the absence of liquid media.

The synthetic approach typically involves direct mixing of solid reactants with catalytic amounts of acid or base catalysts [29] [30]. Ball mill mechanochemistry has emerged as a particularly effective technique, employing mechanical energy to facilitate bond formation [30].

Ball mill synthesis typically employs vibratory ball mills operating at frequencies of 20-30 Hz for 30-120 minutes [30]. The mechanical energy provides activation for bond formation while generating minimal waste [30]. Yields typically range from 60-95%, with the method showing excellent reproducibility [30].

Alternative solvent-free approaches include thermal activation at elevated temperatures (60-150°C) for 1-6 hours [29]. These methods are particularly effective for condensation reactions where water elimination drives the reaction forward [29].

Aqueous Media Synthesis

Water-mediated synthesis has gained significant attention as an environmentally benign alternative to organic solvents for pyrazole-pyridine construction [31] [32]. Aqueous reaction media offer several advantages including reduced toxicity, improved safety, and enhanced selectivity through hydrophobic effects.

The synthetic approach typically exploits the unique properties of water to facilitate condensation reactions and coupling processes [31] [32]. Hydrophobic reactants tend to aggregate in aqueous media, increasing local concentrations and accelerating reaction rates [32].

Multicomponent reactions in aqueous media have shown particular promise for pyrazole-pyridine synthesis [31]. The Guareschi-Thorpe pyridine synthesis has been adapted to aqueous buffer conditions, providing excellent yields and selectivity [31].

Typical reaction conditions employ water or water-ethanol mixtures as the reaction medium at temperatures of 25-100°C for 3-12 hours [31] [32]. Yields typically range from 70-88%, with products often precipitating directly from the aqueous medium to facilitate isolation [31].

Ionic Liquid and Deep Eutectic Solvent Systems

Ionic liquids and deep eutectic solvents represent advanced green chemistry alternatives that combine the benefits of liquid reaction media with improved environmental profiles [32]. These systems offer tunable properties including polarity, thermal stability, and recyclability.

Ionic liquid systems typically employ imidazolium or ammonium-based salts with weakly coordinating anions [32]. The ionic nature of these solvents provides unique solvation environments that can enhance reaction rates and selectivity [32].

Deep eutectic solvents, formed from hydrogen bond donors and acceptors, offer similar benefits with improved biodegradability and lower cost [32]. Common systems include choline chloride with urea or malonic acid [32].

Reaction conditions typically employ these alternative solvents at temperatures of 80-120°C for 2-8 hours [32]. The high thermal stability of ionic liquids enables the use of elevated temperatures without decomposition [32]. Yields comparable to conventional organic solvents are typically achieved, with the added benefit of solvent recyclability [32].

Flow Chemistry and Continuous Processing

Flow chemistry represents a paradigm shift toward more efficient and environmentally responsible synthesis of pyrazole-pyridine compounds [33]. This approach offers numerous advantages including improved heat and mass transfer, enhanced safety, and reduced waste generation through continuous processing.

The methodology typically employs microreactor systems with precisely controlled flow rates and residence times [33]. Temperature and pressure control are superior to batch processes, enabling more consistent product quality and yield [33].

Flow synthesis of pyrazoles has been demonstrated using continuous cycloaddition reactions and multi-step sequences [33]. The methodology is particularly effective for hazardous transformations where continuous processing enhances safety [33].

Typical flow conditions employ residence times of 2-60 minutes at temperatures of 100-200°C with pressures up to 120 bar [33]. Yields are typically equivalent to or superior to batch processes, with the added benefits of continuous operation and reduced waste [33].

The scalability of flow chemistry makes it particularly attractive for pharmaceutical applications where consistent quality and high throughput are essential [33]. Integration with in-line purification and analysis enables real-time quality control and optimization [33].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.0406750 g/mol

Monoisotopic Mass

193.0406750 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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